3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure. This compound is characterized by its unique substitution pattern, which includes a dimethoxyphenyl group and a pyrrolidine moiety. Oxadiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis and characterization of 3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can be traced back to various synthetic methodologies developed for oxadiazole derivatives. Research has shown that these compounds can be synthesized through several methods involving amidoximes and carboxylic acids as starting materials .
This compound is classified under:
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves a two-step process:
The reaction conditions often include:
The primary reactions involving 3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole include:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, microwave-assisted reactions have been shown to improve yields significantly while reducing reaction times .
The mechanism of action for compounds like 3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors.
Studies have indicated that derivatives of oxadiazoles exhibit varying degrees of biological activity based on their structural modifications .
Key physical properties include:
Chemical properties involve stability under various pH conditions and resistance to oxidation. The presence of electron-donating groups like methoxy enhances stability and reactivity towards electrophiles .
The applications of 3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole span several fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years until its photochemical rearrangement properties sparked renewed interest [1] [6]. This five-membered ring—containing one oxygen and two nitrogen atoms—gained prominence in medicinal chemistry due to its unique bioisosteric properties and exceptional metabolic stability. The scaffold serves as a hydrolytically stable analog for ester and amide functionalities, addressing instability issues in bioactive molecules [1] [6]. By the 1960s, the first 1,2,4-oxadiazole-containing drug, Oxolamine, was commercialized as a cough suppressant, validating the ring’s therapeutic applicability [1].
Scientific interest surged over the past two decades, with research output doubling in the last 15 years [1] [6]. This resurgence stems from the scaffold’s unusually broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects [1] [5] [9]. Notably, FDA-approved drugs like Ataluren (for Duchenne muscular dystrophy) and Pleconaril (antiviral) incorporate this motif, leveraging its capacity to engage biomolecules via hydrogen bonding and π-π interactions [1] [6]. Natural products such as Phidianidine A/B (from sea slugs) and quisqualic acid (from Quisqualis indica seeds) further underscore its biological relevance, exhibiting cytotoxicity and receptor agonist properties [1].
Table 1: Clinically Significant 1,2,4-Oxadiazole Derivatives
Compound | Therapeutic Category | Key Mechanism/Target |
---|---|---|
Oxolamine | Antitussive | Airway sensory nerves modulation |
Ataluren | Duchenne muscular dystrophy | Nonsense mutation read-through |
Pleconaril | Antiviral | Picornavirus capsid binding |
Fasiplon | Anxiolytic | GABA_A receptor modulation |
Phidianidine A | Cytotoxic/Agonist | PTP1B/CXCR4 receptors |
Pyrrolidine-integrated 1,2,4-oxadiazoles emerged as a strategic innovation to exploit the synergistic bioactivity of both pharmacophores. Pyrrolidine’s rigid, bicyclic structure enhances binding affinity to biomacromolecules through:
Early applications focused on hybrid molecules for infectious diseases and neurodegeneration. For instance, 1,2,4-oxadiazole/pyrrolidine hybrids like Compound 16 demonstrated mid-nanomolar inhibition (IC₅₀ = 120 nM) of E. coli DNA gyrase, outperforming novobiocin (IC₅₀ = 170 nM) [8]. In Alzheimer’s research, derivatives such as 2b and 2c exhibited acetylcholinesterase (AChE) inhibition up to 125-fold more potent than donepezil, attributed to the pyrrolidine’s interactions with AChE’s catalytic anionic site (CAS) [5]. The synthesis typically involved coupling pyrrolidine-2-carboxamidoximes with activated carboxylic acids under microwave irradiation—a green chemistry approach yielding 76–90% efficiency [9].
Table 2: Bioactive Pyrrolidine-Oxadiazole Hybrids
Compound | Biological Activity | Potency (IC₅₀/Value) | Target |
---|---|---|---|
Compound 16 | Antibacterial | 120 nM (Gyrase) | DNA gyrase |
2b | Anti-Alzheimer’s | 0.00098 µM (AChE) | Acetylcholinesterase |
2c | Antioxidant | 463.85 µM (DPPH) | Free radicals |
Ox1 | Antileishmanial | SI = 61.7 (Amastigotes) | L. infantum CYP51 |
The 3,4-dimethoxyphenyl group serves as a privileged pharmacophore in 1,2,4-oxadiazole design, primarily enhancing target affinity and pharmacokinetics. Its therapeutic impact arises from:
In Alzheimer’s therapeutics, dimethoxyphenyl-appended oxadiazoles (e.g., 3b and 4c) demonstrated dual AChE and MAO-B inhibition, leveraging the moiety’s affinity for PAS (peripheral anionic site) of AChE [5]. For parasitic diseases, derivative Ox1 showed high selectivity against Leishmania infantum (Selectivity Index = 61.7 for amastigotes), where the dimethoxyphenyl group disrupted mitochondrial membrane potential and induced ultrastructural damage [9]. Computational studies confirmed its role in CYP51 binding via van der Waals interactions with Leu230 and Val231 [9].
Table 3: Impact of 3,4-Dimethoxyphenyl on Bioactivity
Compound | Biological System | Effect of 3,4-Dimethoxyphenyl |
---|---|---|
3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | Cholinesterase | Enhanced AChE binding via CAS and PAS engagement |
Ox1 | Leishmania infantum | Increased mitochondrial depolarization |
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one | Enzyme inhibition | Improved hydrophobic contact with targets |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3